![molecular formula C5H9ClO2 B224521 [(Z)-1-Chloro-2-phenylethenyl]benzene CAS No. 1460-06-6](/img/structure/B224521.png)
[(Z)-1-Chloro-2-phenylethenyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(Z)-1-Chloro-2-phenylethenyl]benzene, also known as styrene oxide, is an organic compound commonly used in the production of plastics, resins, and synthetic rubber. It is a colorless liquid with a sweet odor and is highly reactive due to the presence of an epoxide group. This compound has gained significant attention in scientific research due to its potential applications in the fields of medicine, agriculture, and environmental science.
Mecanismo De Acción
The mechanism of action of [(Z)-1-Chloro-2-phenylethenyl]benzene is still not fully understood. However, it is believed to act by forming covalent bonds with cellular nucleophiles, leading to the disruption of cellular processes and ultimately cell death.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that exposure to [(Z)-1-Chloro-2-phenylethenyl]benzene oxide can cause a range of biochemical and physiological effects. It has been found to induce oxidative stress, DNA damage, and apoptosis in various cell types. It has also been shown to have neurotoxic effects, causing damage to the nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[(Z)-1-Chloro-2-phenylethenyl]benzene has several advantages for use in lab experiments. It is readily available, relatively inexpensive, and has a high degree of purity. However, it is highly reactive and can be hazardous to handle, requiring careful handling and storage.
Direcciones Futuras
There are several potential future directions for research on [(Z)-1-Chloro-2-phenylethenyl]benzene oxide. One area of interest is its potential use as a drug delivery system. It has been shown to form stable complexes with various drugs, making it a promising candidate for the development of targeted drug delivery systems. Additionally, further research is needed to fully understand its mechanism of action and potential applications in the fields of agriculture and environmental science.
Métodos De Síntesis
[(Z)-1-Chloro-2-phenylethenyl]benzene can be synthesized through the epoxidation of [(Z)-1-Chloro-2-phenylethenyl]benzene using various oxidizing agents such as hydrogen peroxide, peracetic acid, and m-chloroperbenzoic acid. The reaction is carried out under mild conditions and yields a high purity product.
Aplicaciones Científicas De Investigación
Styrene oxide has been extensively studied for its potential use in the pharmaceutical industry. It has been found to exhibit antimicrobial, antifungal, and anticancer properties, making it a promising candidate for the development of new drugs. Additionally, it has been shown to have insecticidal activity, making it a potential alternative to traditional pesticides.
Propiedades
Número CAS |
1460-06-6 |
|---|---|
Nombre del producto |
[(Z)-1-Chloro-2-phenylethenyl]benzene |
Fórmula molecular |
C5H9ClO2 |
Peso molecular |
214.69 g/mol |
Nombre IUPAC |
[(Z)-1-chloro-2-phenylethenyl]benzene |
InChI |
InChI=1S/C14H11Cl/c15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-11H/b14-11- |
Clave InChI |
VVFIZEWCXRQNGK-KAMYIIQDSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C(/C2=CC=CC=C2)\Cl |
SMILES |
C1=CC=C(C=C1)C=C(C2=CC=CC=C2)Cl |
SMILES canónico |
C1=CC=C(C=C1)C=C(C2=CC=CC=C2)Cl |
Otros números CAS |
948-99-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



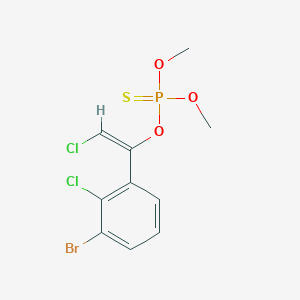
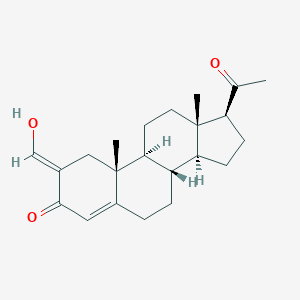
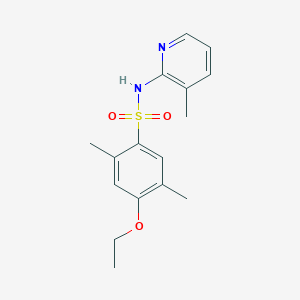
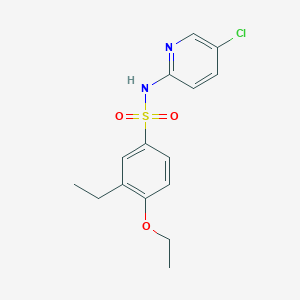
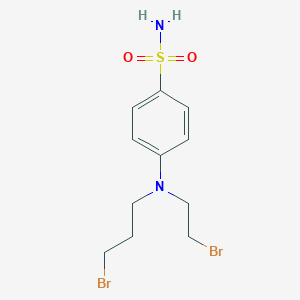
![8-Ethyl-2-(ethylamino)-6-[hydroxy(methoxy)methylidene]-5,8-dihydropteridin-7(6h)-one](/img/structure/B224498.png)
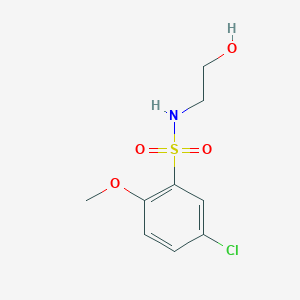
![1-[(4-methoxy-1-naphthyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B224512.png)
![1-[(5-Bromo-2-ethoxyphenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B224516.png)
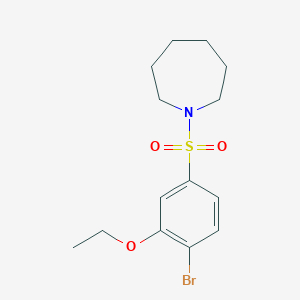
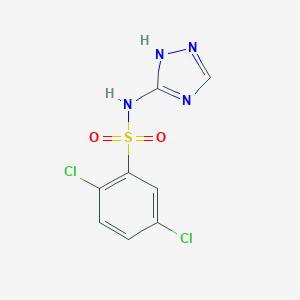
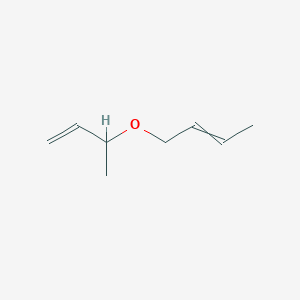
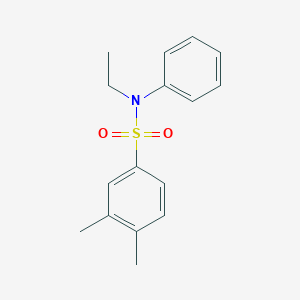
![2-{[(2-Butoxy-5-chloro-4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B224603.png)